3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide
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Description
3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Research highlights the synthesis and photophysical properties of novel oxazapolycyclic skeletons, including a unique representative of pyrrole-fused dibenzo[b,f][1,4]oxazepines with strong blue emission characteristics, suggesting applications in materials science, particularly in the development of new photoluminescent materials (Petrovskii et al., 2017).
- Studies on benzimidazole-tethered oxazepine hybrids, synthesized from N-alkylated benzimidazole 2-carboxaldehyde, have shown potential in the development of compounds with nonlinear optical (NLO) properties, indicating their utility in the creation of new materials for optical applications (Almansour et al., 2016).
Novel Compound Synthesis
- A notable study involves the synthesis of N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, contributing to the structural diversity of heterocyclic compounds, which may have implications for the development of new chemical entities with potential therapeutic applications (Shtamburg et al., 2011).
Reaction Mechanism Exploration
- Research into the reaction mechanisms of various heterocyclic compounds, including studies on the reactions of acetylenedicarboxylic acids esters with different amines, provides foundational knowledge for the synthetic modification and creation of novel compounds with potential pharmaceutical applications (Shablykin et al., 2021).
Anticancer Activity
- Another area of research focuses on the synthesis and evaluation of 3-benzyl-4(3H)quinazolinone analogues for their in vitro antitumor activity, indicating the potential of related heterocyclic compounds in the development of new anticancer drugs (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)10-15(21)19-12-7-8-13-14(9-12)23-11-18(4,5)16(22)20(13)6/h7-9H,10-11H2,1-6H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXRYCFTULFUCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CC(C)(C)C)N(C1=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.